molecular formula C16H14N2O2S B11171007 N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B11171007
M. Wt: 298.4 g/mol
InChI Key: JTHKQDMGLZEOFC-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound with a molecular formula of C15H12N2O2S. This compound is part of the benzamide family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the condensation of 4-cyanophenylamine with 2-methoxy-4-(methylsulfanyl)benzoic acid. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more common in the industrial synthesis of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both the methoxy and methylsulfanyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-methoxy-4-methylsulfanylbenzamide

InChI

InChI=1S/C16H14N2O2S/c1-20-15-9-13(21-2)7-8-14(15)16(19)18-12-5-3-11(10-17)4-6-12/h3-9H,1-2H3,(H,18,19)

InChI Key

JTHKQDMGLZEOFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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